4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
The compound “4-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a chlorophenylsulfonamido group, a nitrobenzothiazole group, and a benzamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving nucleophilic substitution and amide coupling, similar to other benzamide and benzothiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzamide core with a 4-chlorophenylsulfonamido group and a 6-nitrobenzo[d]thiazol-2-yl group attached. The presence of these groups could influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing nitro group and the electron-donating amide group. The chlorophenylsulfonamido group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase its polarity, while the benzamide group could participate in hydrogen bonding .Scientific Research Applications
Synthesis and Evaluation for Anti-Microbial Screening
The compound 4-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide, due to its structural similarity with benzothiazole and sulfonamide derivatives, may have potential applications in anti-microbial screening. Benzothiazoles and sulfonamide compounds are known for their pharmacological potentials, including anti-microbial properties. Studies on fluorobenzenes and 2-substituted benzothiazoles have shown significant biodynamic properties, leading to the synthesis of novel compounds with potential as biodynamic agents. These compounds are synthesized from derivatives such as 3-chloro-4fluoro aniline and evaluated for pharmacological activities, especially anti-microbial effects (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Development of Thermally Stable Polymers
Another application of compounds structurally related to 4-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is in the synthesis of thermally stable polymers. The integration of sulfone, sulfide, and amide units in the polymer backbone, as demonstrated by the synthesis of aromatic poly(sulfone sulfide amide imide)s, highlights the versatility of these compounds. Such polymers exhibit remarkable physical properties, including solubility and thermal stability, making them suitable for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).
Exploration in Cancer Treatment
Compounds bearing sulfonamide fragments have been synthesized and shown to activate pro-apoptotic effects in cancer cells through the activation of p38/ERK phosphorylation. This suggests potential applications of 4-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide in the development of anti-cancer therapies. Specifically, the synthesis of new sulfonamide derivatives and their evaluation against various cancer cell lines have shown promising results in inducing cell apoptosis (Cumaoğlu et al., 2015).
Carbonic Anhydrase Inhibition
The sulfonamide group's role in synthesizing carbonic anhydrase inhibitors has been explored, with compounds demonstrating strong inhibition of therapeutically relevant human carbonic anhydrases. This indicates a potential application in designing enzyme inhibitors, which can be employed in treating conditions where carbonic anhydrase activity is implicated (Sapegin et al., 2018).
Future Directions
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O5S2/c21-13-3-8-16(9-4-13)32(29,30)24-14-5-1-12(2-6-14)19(26)23-20-22-17-10-7-15(25(27)28)11-18(17)31-20/h1-11,24H,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBPMDHJFOFOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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